3-Methyl-5-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is characterized by the presence of a trifluoromethoxy group and a bromomethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-Methyl-5-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to form substituted aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Friedel-Crafts Alkylation: Aluminum chloride (AlCl3) is commonly used as a catalyst in these reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted benzyl derivatives.
Friedel-Crafts Alkylation: The major products are alkylated aromatic compounds.
Scientific Research Applications
3-Methyl-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Comparison:
- 3-(Trifluoromethoxy)benzyl bromide: Similar structure but lacks the methyl group at the 3-position.
- 3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different reactivity and properties.
- 4-(Trifluoromethyl)benzyl bromide: The trifluoromethyl group is positioned at the 4-position, affecting its chemical behavior and applications .
3-Methyl-5-(trifluoromethoxy)benzyl bromide stands out due to the unique combination of the trifluoromethoxy and bromomethyl groups, which impart distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCQRHFOGJLLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206650 |
Source
|
Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-55-8 |
Source
|
Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.